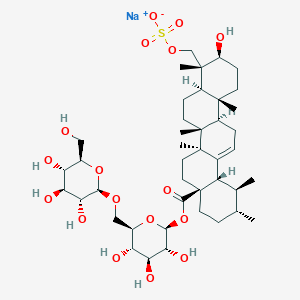

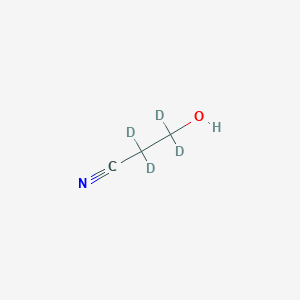

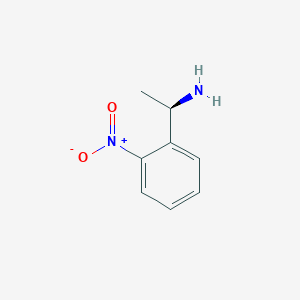

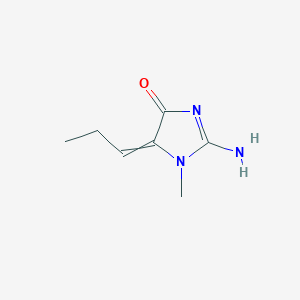

![molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8](/img/structure/B51782.png)

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the dithiocarboxylation of derivatives of acetic acid, leading to the formation of bis(alkylthio) acrylonitriles and their derivatives. The crystal structure of related ethyl bis(methylthio) acrylates has been determined by X-ray analysis, suggesting a method for the synthesis and structural elucidation of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile has been analyzed using X-ray crystallography, revealing detailed insights into their molecular conformation and bond lengths, which are critical for understanding their chemical behavior and reactivity (Aydin et al., 2002).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cyclocondensation and cycloadditions, leading to the formation of novel structures with potential biological activities. These reactions are indicative of the compound's reactivity and its application in synthesizing biologically active molecules (Bhale et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile, such as solubility, thermal stability, and mechanical properties, have been characterized. These studies are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity towards different nucleophiles and the formation of various derivatives through reactions such as cycloadditions and cyclocondensations, demonstrate the compound's versatility. These chemical transformations are crucial for exploring the compound's potential applications in synthesizing novel organic molecules with desired functionalities (Elgemeie et al., 1994).

Applications De Recherche Scientifique

-

Application in Lithium-Sulfur Batteries

- Summary of the Application : A compound similar to the one you mentioned, 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa), has been used to modify a triazine-based covalent organic framework. This modified framework has been applied in lithium-sulfur (Li–S) batteries .

- Methods of Application : The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

- Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

-

Application in Organic Transformations

- Summary of the Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts and is extensively used in promoting organic transformations .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of (thio)urea-based catalysts .

- Results or Outcomes : The outcomes of these transformations are not specified in the source .

- Application in Chemical Synthesis

- Summary of the Application : A compound similar to the one you mentioned, 3,5-Bis(trifluoromethyl)benzoyl chloride, is used in chemical synthesis .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound in various chemical reactions .

- Results or Outcomes : The outcomes of these reactions are not specified in the source .

Safety And Hazards

As with all chemicals, safety and hazards need to be considered. However, without specific information on “3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile”, it’s difficult to provide accurate safety and hazard information.

Orientations Futures

The future directions of research involving trifluoromethyl groups, thiourea derivatives, and covalent organic frameworks are promising. The trifluoromethyl group is becoming increasingly important in various fields, and the use of (thio)urea derivatives as organocatalysts in organic chemistry is rapidly increasing2. Furthermore, covalent organic frameworks have shown great potential in improving the performance of Li–S batteries3.

Propriétés

IUPAC Name |

3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHDJOLSFGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371097 | |

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile | |

CAS RN |

116492-97-8 | |

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116492-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.